1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-(3-Fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring a central imidazole core substituted with a carboxamide group at the 4-position. The benzyl group at the 1-position is further functionalized with a 3-fluorobenzamido moiety, while the N-linked 3-methoxyphenyl group contributes to its pharmacophoric profile. This compound is structurally designed to leverage hydrogen-bonding interactions (via the carboxamide and benzamido groups) and hydrophobic/electronic effects (via the fluorinated and methoxy-substituted aromatic rings). Such features are common in medicinal chemistry for targeting proteins or enzymes involved in diseases like cancer or inflammation .
Properties
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-33-22-7-3-6-21(13-22)29-25(32)23-15-30(16-27-23)14-17-8-10-20(11-9-17)28-24(31)18-4-2-5-19(26)12-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMIGAGAWMZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Imidazole Core:
- Starting with a suitable imidazole precursor, such as 1H-imidazole-4-carboxylic acid.
- Reacting with benzyl halides under basic conditions to introduce the benzyl group.
-
Amidation Reaction:
- The introduction of the 3-fluorobenzamido group can be achieved through an amidation reaction using 3-fluorobenzoyl chloride and an appropriate amine.
-
Methoxylation:
- The methoxy group is typically introduced via a nucleophilic substitution reaction using methoxybenzene and a suitable electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include primary or secondary amines.
- Substitution products depend on the specific substituents introduced.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of advanced materials with specific chemical properties.
- Investigated for its role in catalysis and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Difluorophenyl)-1-(4-(2-(3-Methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Structural Differences :
- The N-aryl group is 2,4-difluorophenyl instead of 3-methoxyphenyl.
- The benzyl substituent contains a 2-(3-methoxyphenyl)acetamido group instead of 3-fluorobenzamido.
- The acetamido linker (vs. benzamido) may alter conformational flexibility and hydrogen-bonding capacity, impacting target binding .
N-(3-Chloro-4-Methylphenyl)-1-(4-(3-Cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide
- Structural Differences :
- A 3-chloro-4-methylphenyl group replaces the 3-methoxyphenyl.
- The benzyl group is substituted with a 3-cyclopentylpropanamido moiety.
- The cyclopentylpropanamido group adds significant hydrophobicity, which may enhance binding to hydrophobic protein pockets but reduce solubility .
2-(1-(3-Oxo-3-Phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Structural Differences :
- A pyrrolidine ring with a 3-oxo-3-phenylpropyl chain replaces the benzyl group.
- The core is a benzimidazole (vs. imidazole).
- Functional Implications :
1-[(4-Aminophenyl)methyl]-N-(3-Methoxyphenyl)-1H-imidazole-4-carboxamide
- Structural Differences: The benzyl group is substituted with a 4-aminophenyl moiety instead of 3-fluorobenzamido.
- Functional Implications :
Key Comparative Data
*Estimated values based on structural analogs.
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : The 3-fluorine in the target compound likely enhances binding affinity to electron-deficient protein pockets compared to methoxy or methyl groups .
- Hydrogen-Bonding Capacity: The carboxamide and benzamido groups in the target compound provide dual H-bond donor/acceptor sites, critical for interactions with kinases or GPCRs .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
Biological Activity
1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 444.5 g/mol. The structural representation includes a benzamido group and an imidazole core, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1251689-03-8 |
The compound's mechanism of action primarily involves modulation of specific biological pathways, particularly those associated with G protein-coupled receptors (GPCRs) and kinases. It has been noted for its interaction with imidazoline receptors, which play a crucial role in regulating sympathetic tone and have implications in cardiovascular health .
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(4-(3-fluorobenzamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide exhibit significant antitumor properties. For instance, derivatives have shown effective inhibition of cancer cell proliferation through apoptosis induction in various cancer models .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship studies suggest that modifications to the imidazole ring can enhance these effects .
Case Studies
- Cancer Treatment : A case study involving the use of similar imidazole derivatives showed a marked reduction in tumor size in xenograft models, indicating the potential of this class of compounds in oncology .
- Cardiovascular Health : Another study highlighted the efficacy of compounds interacting with imidazoline receptors in lowering blood pressure and improving heart function in hypertensive animal models .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that variations in the substituents on the benzamido and methoxy groups significantly influence the biological activity of the compound. For example, the presence of fluorine enhances lipophilicity and receptor binding affinity, leading to improved pharmacokinetic profiles .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, the compound's ability to modulate the activity of specific kinases involved in cell proliferation has been documented in various experimental models.
Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of enzymes related to cancer metabolism and inflammation. For example, its interaction with cyclooxygenase (COX) enzymes could lead to reduced inflammatory responses, making it a candidate for anti-inflammatory drug development.
Neuroprotective Effects
Recent studies have suggested neuroprotective properties associated with this compound. It may exert protective effects against neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
Cellular Signaling Pathways
Research involving this compound has highlighted its role in modulating various cellular signaling pathways. It appears to affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation. Understanding these interactions can provide insights into developing targeted therapies for diseases characterized by dysregulated signaling.
Drug Delivery Systems
The structural characteristics of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide make it a candidate for incorporation into drug delivery systems. Its ability to form complexes with various carriers can enhance the bioavailability and efficacy of therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Candida albicans with low MIC values. |
| Study C | Neuroprotection | Highlighted reduction in neuronal death in models of oxidative stress-induced injury. |
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control .
- Catalysts : Pd/C or triethylamine for selective coupling and reduced byproducts .
Basic: How is the compound structurally characterized, and what analytical methods are essential?
Answer:
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzamido proton at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 476.16 g/mol) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., imidazole N-H···O=C interactions) .
Advanced: How do structural modifications (e.g., fluorobenzamido vs. methoxy groups) impact biological activity?
Answer:
Comparative studies of analogs reveal:
Q. Table 1: Activity of Structural Analogs
| Substituent | Target (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 3-Fluorobenzamido | mGlu2 (13 nM) | 12.5 |
| 4-Methoxybenzamido | DHFR (>1 µM) | 45.8 |
| 3-Chlorobenzamido | Kinase X (85 nM) | 8.2 |
Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?
Answer:
- Molecular docking : Predicts binding to mGlu2 receptors (Glide score: −9.2 kcal/mol) with key interactions at Tyr-216 and Asp-294 .
- Enzyme kinetics : Competitive inhibition observed via Lineweaver-Burk plots (Ki = 28 nM for DHFR) .
- Cellular assays : Dose-dependent apoptosis in cancer cells (e.g., IC₅₀ = 1.2 µM in MCF-7) via caspase-3 activation .
Advanced: How do crystallographic studies inform drug design for this compound?
Answer:
X-ray data reveal:
- Intermolecular interactions : π-π stacking between fluorobenzamido and receptor aromatic residues (distance: 3.8 Å) .
- Conformational flexibility : The imidazole ring adopts a planar configuration, critical for active-site binding .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (C-F) | 1.34 Å |
| Torsion angle (N-C) | 112.5° |
Basic: What are the compound’s stability profiles under varying pH and temperature?
Answer:
- pH stability : Degrades rapidly at pH < 3 (acidic cleavage of amide bond) and pH > 10 (imidazole ring hydrolysis) .
- Thermal stability : Stable at 25°C for 6 months; decomposition occurs at >150°C (TGA onset at 162°C) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR strategies include:
- Bioisosteric replacement : Swapping fluorobenzamido with trifluoromethyl groups improves mGlu2 binding (ΔEC₅₀ = −40%) .
- Side-chain elongation : Adding methylene spacers enhances solubility without compromising potency (e.g., logP reduction from 3.2 to 2.7) .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
